molecular formula C24H25N5O4S B2743215 N-(2,5-dimethoxybenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide CAS No. 1207027-73-3

N-(2,5-dimethoxybenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide

Katalognummer B2743215
CAS-Nummer: 1207027-73-3
Molekulargewicht: 479.56
InChI-Schlüssel: IWGPPXLKIVGHCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-dimethoxybenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C24H25N5O4S and its molecular weight is 479.56. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxybenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxybenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Tetrel Bonding Interactions in Triazole Derivatives

A study by Ahmed et al. (2020) reported the synthesis and characterization of triazole derivatives, including analysis using Hirshfeld surface analysis and DFT calculations. These compounds form self-assembled dimers in solid state with significant O⋯π-hole tetrel bonding interactions.

Angiotensin II Antagonists from Triazoles

Research conducted by Ashton et al. (1993) synthesized and evaluated a series of 4H-1,2,4-triazoles as angiotensin II antagonists. This included the study of triazoles with different alkyl and aryl substituents, revealing benzylthio groups at C5 provided potent angiotensin II antagonism.

Solid-Phase Synthesis of C-Terminal Peptide Amides

A study by Albericio and Bárány (2009) explored the solid-phase synthesis of C-terminal peptide amides using benzylamide linkages. The research detailed the preparation and use of benzylamide anchoring linkages for peptide chain elaboration, demonstrating their application in synthesizing peptides like tetragastrin and methionine-enkephalinamide.

Synthesis of Anti-Inflammatory and Analgesic Agents

In the work of Abu‐Hashem et al. (2020), novel heterocyclic compounds derived from visnaginone and khellinone, including benzodifuranyl triazines and oxadiazepines, were synthesized. These compounds showed significant cyclooxygenase-1/2 (COX-1/2) inhibition, along with notable analgesic and anti-inflammatory activities.

Spectroscopic Characterization and Biological Evaluation of Schiff Bases

Research by Pillai et al. (2019) focused on Schiff bases containing triazole and pyrazole rings, their synthesis, and evaluation of antioxidant and α-glucosidase inhibitory activities. The study involved DFT calculations, molecular dynamics simulations, and biological assays, indicating significant α-glucosidase inhibition and antioxidant potential.

Molecular and Electronic Analysis of Heterocyclic Triazoles

A study by Beytur and Avinca (2021) investigated the molecular and electronic properties of heterocyclic triazoles, including DFT calculations and spectroscopic analysis. The research explored the electronic and nonlinear optical properties, contributing to the understanding of the molecular characteristics of these compounds.

Eigenschaften

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4S/c1-14-22(23(30)25-13-16-12-19(32-4)10-11-20(16)33-5)34-24(26-14)21-15(2)29(28-27-21)17-6-8-18(31-3)9-7-17/h6-12H,13H2,1-5H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGPPXLKIVGHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NCC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxybenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.